Deshydroxy Albuterol
CAS No.:
Cat. No.: VC0207368
Molecular Formula: C₁₃H₂₁NO₂
Molecular Weight: 223.31
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C₁₃H₂₁NO₂ |
---|---|
Molecular Weight | 223.31 |
Introduction
Chemical Identity and Structural Characteristics
Molecular Structure and Nomenclature
Deshydroxy Albuterol, systematically named 4-(2-(tert-Butylamino)ethyl)-2-(hydroxymethyl)phenol, is a structural analog of Albuterol (Salbutamol). The absence of a hydroxyl group at the β-carbon of the ethanolamine sidechain distinguishes it from the parent compound . This modification reduces its β2-adrenergic receptor affinity, rendering it pharmacologically inactive compared to Albuterol .
The compound’s structure comprises:
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A phenol ring substituted with a hydroxymethyl group at position 2.
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An ethyl sidechain at position 4, featuring a tert-butylamino moiety .
Table 1: Key Chemical Properties of Deshydroxy Albuterol
Property | Value | Source |
---|---|---|
Molecular Formula | ||
Molecular Weight | 223.31 g/mol | |
CAS Number | 1823256-56-9 | |
Appearance | White to off-white crystalline solid |
Analytical Methods for Detection and Quantification
Chromatographic Techniques
High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the gold standards for detecting Deshydroxy Albuterol. These methods achieve sensitivity thresholds of <0.1% impurity levels, essential for regulatory compliance .
Parameter | Specification |
---|---|
Column | C18 reverse-phase (250 mm × 4.6 mm) |
Mobile Phase | Acetonitrile: phosphate buffer (pH 3.0) |
Flow Rate | 1.0 mL/min |
Detection | UV at 276 nm |
Spectroscopic Characterization
Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy confirm structural identity. Key NMR signals include:
Regulatory and Industrial Significance
Quality Control in Pharmaceutical Production
Deshydroxy Albuterol is a pharmacopeial reference standard in the U.S. Pharmacopeia (USP) and European Pharmacopoeia (EP). It is employed to:
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Validate analytical methods during Abbreviated New Drug Application (ANDA) submissions .
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Assess batch-to-batch consistency in Albuterol sulfate inhalation solutions .
Stability-Indicating Studies
Forced degradation studies under acidic, alkaline, oxidative, and thermal stress conditions monitor Deshydroxy Albuterol formation. For example, exposure of Albuterol sulfate to 0.1N HCl at 60°C for 24 hours increases Deshydroxy Albuterol levels by 0.3–0.5%, highlighting its role as a stability indicator .
Synthetic Pathways and Degradation Mechanisms
Chemical Synthesis
Deshydroxy Albuterol is synthesized via:
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Reductive Amination: Reaction of 4-(2-bromoethyl)-2-(hydroxymethyl)phenol with tert-butylamine.
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Purification: Crystallization from ethanol-water mixtures yields >99% purity .
Degradation Pathways
In Albuterol formulations, Deshydroxy Albuterol forms primarily through:
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